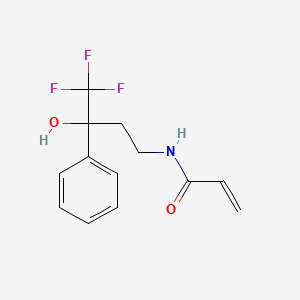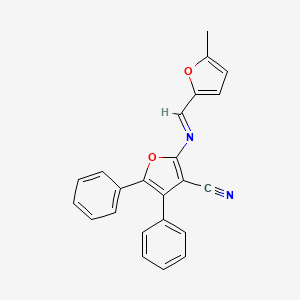
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a useful research compound. Its molecular formula is C23H17NO2 and its molecular weight is 339.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Structure Analysis
The compound exhibits unique torsion angles differing from typical values in Fmoc-protected amino acids, influencing molecular orientation and hydrogen bonding. This suggests its potential in modifying the chemical properties of related compounds (Yamada, Hashizume, & Shimizu, 2008).
2. Synthesis and Utility in Dipeptidyl Ureas
An efficient synthesis method for this compound has been developed, allowing its use as a building block in synthesizing dipeptidyl urea esters. This application is significant in the field of peptide chemistry and drug development (Babu & Kantharaju, 2005).
3. Photochemical Studies
This compound, under certain conditions, transforms into other molecular structures, demonstrating photochemical properties that could be explored in materials science and photodynamic therapy (Mladenova et al., 2001).
4. Conformational Studies
The derivative 9-(2-alkylphenyl)fluorene shows varying internal rotation barriers, which could be crucial for understanding molecular dynamics in materials and pharmaceuticals (Nakamura, Nakamura, & Ōki, 1977).
5. Application in Fluorescent Chemosensors
Carbazole and fluorene derivatives have been developed for use in environmental, biosensing, and toxin detection due to their excellent fluorescence properties. This application demonstrates the potential of fluorene derivatives in creating sensitive and selective sensors (Qian, Zhang, Liu, & Xia, 2019).
6. Biotransformation in Pharmacological Applications
Biphenyl-utilizing bacteria can convert 9H-carbazole derivatives into various metabolites, demonstrating the potential for producing diverse pharmacological compounds (Waldau et al., 2009).
7. Optoelectronic Properties
The synthesis and characterization of star-burst carbazol derivatives indicate significant implications in the development of materials with advanced optoelectronic properties (Xi-cun, 2010).
8. Electronic and Photophysical Properties in Organic Light-Emitting Diodes
Novel host materials based on spirofluorene, indole, and carbazole derivatives show promising applications in enhancing the performance of organic light-emitting diodes (Dong et al., 2017).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDIURFHUSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)
![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)
acetate](/img/structure/B2775091.png)


![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2775098.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
